187-1, N-WASP inhibitor
Übersicht
Beschreibung
The “187-1, N-WASP inhibitor” is a 14-amino acid cyclic peptide . It is an allosteric inhibitor of the neural Wiskott-Aldrich syndrome protein (N-WASP) . This small molecule/inhibitor is primarily used for Cell Structure applications . It controls the biological activity of N-WASP .
Synthesis Analysis
The synthesis of 187-1 involves the creation of a biotinylated derivative of 187-1 containing a benzoylphenylalanine . As a control, the enantiomer of 187-1 was synthesized and purified. It had no effect on N-WASP-containing polymerization reactions at concentrations >50 μM .
Molecular Structure Analysis
The empirical formula of the 187-1, N-WASP inhibitor is C96H122N18O16 . It has a molecular weight of 1784.11 .
Chemical Reactions Analysis
The 187-1, N-WASP inhibitor potently inhibits actin assembly induced by phosphatidylinositol 4,5-bisphosphate (PIP2) with an IC50 of 2 μM . It prevents the activation of the Arp2/3 complex by N-WASP by stabilizing the autoinhibited state of the protein .
Physical And Chemical Properties Analysis
The 187-1, N-WASP inhibitor is a lyophilized solid . It is white in color . It is soluble in DMSO at 1 mg/mL and in 5% acetic acid . The storage condition is OK to freeze and it is desiccated (hygroscopic) . The storage temperature is -20°C .
Wissenschaftliche Forschungsanwendungen
Role in Actin Polymerization and Cell Function : N-WASP (neuronal Wiskott-Aldrich syndrome protein) plays a crucial role in stimulating actin-related protein (Arp) 2/3-mediated actin polymerization, affecting cell surface protrusions, cell migration, and the intracytoplasmic propulsion of organelles and pathogens. The selective inhibition of N-WASP can thus significantly impact these cellular processes (Guerriero & Weisz, 2007).
Therapeutic Potential in Cancer : 187-1, as an N-WASP inhibitor, has been explored for its potential in cancer therapy. For instance, it's used to understand the role of CRM1-mediated export, which is increased in various cancers and includes the export of tumor-suppressive proteins and drug targets. Inhibiting N-WASP-dependent processes could therefore have therapeutic implications in cancer treatment (Turner et al., 2012).
Impact on Fc Gamma Receptor-Mediated Phagocytosis : N-WASP inhibitors like wiskostatin are known to impact phagocytosis, a crucial immune response, by affecting actin assembly and cell extension. This underlines the importance of N-WASP in immune cell functions and the potential implications of its inhibition (Park & Cox, 2009).
Use in Studying Cell Apoptosis Mechanisms : The role of N-WASP inhibitors in apoptosis, particularly in the context of cancer cell responses to various treatments, is an area of ongoing research. This includes exploring how the inhibition of specific pathways, like those involving N-WASP, might induce apoptotic cell death in certain cancer cells (Khélifa & Beck, 1999).
Potential in Preventing Metastasis : In the context of hepatocellular carcinoma, N-WASP inhibitor 187-1 has been shown to play a role in preventing bone metastasis. This underscores the potential of targeting specific cellular mechanisms to inhibit the spread of cancer to other organs (Zhang et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(3S,6R,9R,15R,18S,21S,24R,30S,33R,36R,42R,45S,48S,51R)-18,45-bis(4-aminobutyl)-48-(3-amino-3-oxopropyl)-3,6,15,30,33,42-hexabenzyl-2,5,8,14,17,20,23,29,32,35,41,44,47,50-tetradecaoxo-1,4,7,13,16,19,22,28,31,34,40,43,46,49-tetradecazapentacyclo[49.3.0.09,13.024,28.036,40]tetrapentacontan-21-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H122N18O16/c97-49-21-19-39-67-83(117)107-73(57-63-31-11-3-12-32-63)93(127)113-53-25-43-79(113)91(125)105-71(55-61-27-7-1-8-28-61)87(121)109-75(59-65-35-15-5-16-36-65)95(129)111-51-23-41-77(111)89(123)103-69(45-47-81(99)115)85(119)102-68(40-20-22-50-98)84(118)108-74(58-64-33-13-4-14-34-64)94(128)114-54-26-44-80(114)92(126)106-72(56-62-29-9-2-10-30-62)88(122)110-76(60-66-37-17-6-18-38-66)96(130)112-52-24-42-78(112)90(124)104-70(86(120)101-67)46-48-82(100)116/h1-18,27-38,67-80H,19-26,39-60,97-98H2,(H2,99,115)(H2,100,116)(H,101,120)(H,102,119)(H,103,123)(H,104,124)(H,105,125)(H,106,126)(H,107,117)(H,108,118)(H,109,121)(H,110,122)/t67-,68-,69-,70-,71+,72+,73+,74+,75-,76-,77+,78+,79+,80+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTIQAVQWWOKNF-RNEDXEELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC6=CC=CC=C6)CCCCN)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9)CCCCN)CCC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N[C@@H](C(=O)N[C@H](C(=O)N5CCC[C@@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CC6=CC=CC=C6)CCCCN)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9)CCCCN)CCC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H122N18O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1784.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
187-1, N-WASP inhibitor |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.